![molecular formula C16H16N2O4S B3304339 4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921787-46-4](/img/structure/B3304339.png)
4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
Overview
Description
“4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is a chemical compound with potential applications in various fields of research and industry. It is a derivative of indole, a heterocyclic organic compound that has been found in many important synthetic drug molecules .
Molecular Structure Analysis
The molecular formula of this compound is C17H18N2O4S and its molecular weight is 346.4. The crystal data of a similar compound, C19H16N6O3, has been reported .Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cell cycle progression and protein synthesis.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Result of Action
As mentioned earlier, a similar compound was found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit tubulin polymerization . This suggests that this compound might have similar effects on a molecular and cellular level.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide in lab experiments is that it has a high affinity for MDM2, making it a potent inhibitor of the MDM2-p53 interaction. This compound has also been shown to have anti-tumor effects in a variety of cancer cell lines, making it a useful tool for studying cancer biology. However, one limitation of using this compound is that it may have off-target effects, leading to unintended consequences in experimental systems. It is important to carefully design experiments using this compound to minimize these potential effects.
Future Directions
There are several future directions for research on 4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the use of this compound in combination with other cancer therapies, such as immunotherapy. Additionally, the role of the MDM2-p53 interaction in other diseases, such as neurodegenerative disorders, is an area of active research. Overall, this compound has shown promise as a tool for studying cancer biology and may have potential therapeutic applications in the future.
Scientific Research Applications
4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has been studied for its potential use in cancer research. The MDM2-p53 interaction is a critical pathway in cancer development and progression, and inhibiting this interaction has been shown to have anti-tumor effects. This compound has been shown to inhibit the MDM2-p53 interaction, leading to increased p53 activity and apoptosis in cancer cells. This compound has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
4-methoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-18-15-8-3-12(9-11(15)10-16(18)19)17-23(20,21)14-6-4-13(22-2)5-7-14/h3-9,17H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHMRZGAPLHLIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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